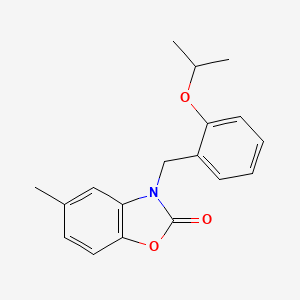

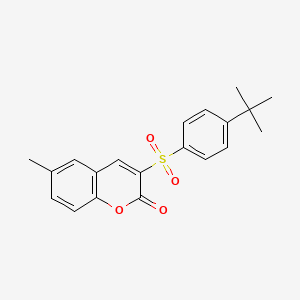

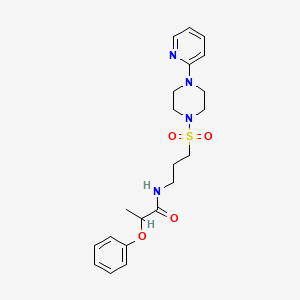

3-(4-Tert-butylphenyl)sulfonyl-6-methylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, a precursor to Lilial® was synthesized based on an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst . Another compound was formed through the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine .Applications De Recherche Scientifique

Oxidation Reactions

- Catalytic Oxidation of Sulfides and Sulfoxides : tert-Butyl hydroperoxide is effective in converting various sulfides to sulfoxides and sulfones, employing catalysts like MeReO(mtp)PPh(3). This method allows selective production of either product under varying conditions, and is applicable to a wide range of sulfides including hard-to-oxidize ones like 4,6-dimethyldibenzothiophene (Ying Wang, G. Lente, & J. Espenson, 2002).

Catalytic Applications

- Precatalyst for Sulfenate Anions : tert-Butyl phenyl sulfoxide serves as a traceless precatalyst in generating sulfenate anions for catalyzing the coupling of benzyl halides to trans-stilbenes. This approach offers advantages in product isolation and purity (Mengnan Zhang et al., 2015).

Photochemical Synthesis

- Polypyridine Ruthenium(II) Complexes : Research on polypyridine ruthenium(II) complexes incorporating ligands like tert-butylphenyl and others has shown effective ligand interchange through photochemical processes, indicating applications in selective synthesis and material science (S. Bonnet et al., 2003).

Kinetic Studies

- Alkylation of Phenol : Studies have been conducted on the kinetics of phenol alkylation using tert-butyl alcohol and sulfonic acid functional ionic liquid catalysts. These studies contribute to the understanding of reaction mechanisms and optimization of catalytic processes (P. Elavarasan, Kishore Kondamudi, & S. Upadhyayula, 2011).

Synthesis and Transformation

- Stereoselective Cycloaddition : A [3+2] cycloaddition method between N-tert-butanesulfinyl imines and arynes has been developed, offering a stereoselective approach for synthesizing cyclic sulfoximines. This method includes the use of difluoro(phenylsulfonyl)methyl group to facilitate the reaction and subsequent transformations (Wenchao Ye et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4S/c1-13-5-10-17-14(11-13)12-18(19(21)24-17)25(22,23)16-8-6-15(7-9-16)20(2,3)4/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEGHVAKBUZXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

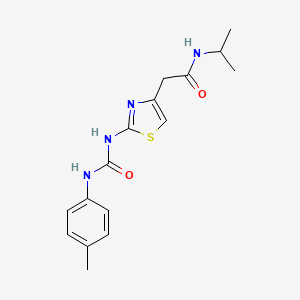

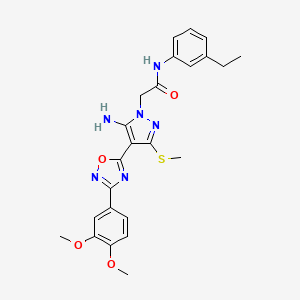

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

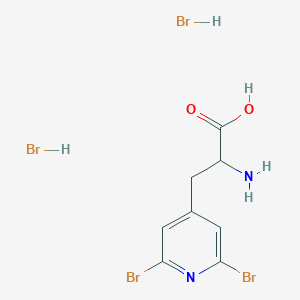

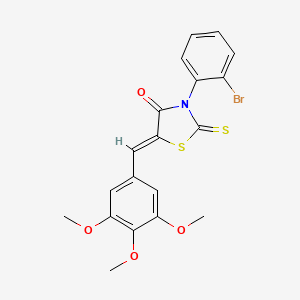

![1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide](/img/structure/B2725847.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide](/img/structure/B2725854.png)

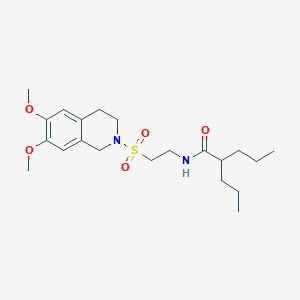

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate](/img/structure/B2725856.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide](/img/structure/B2725857.png)

![4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide](/img/structure/B2725861.png)